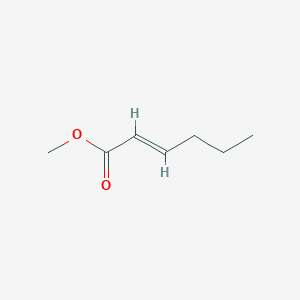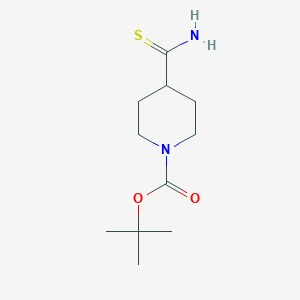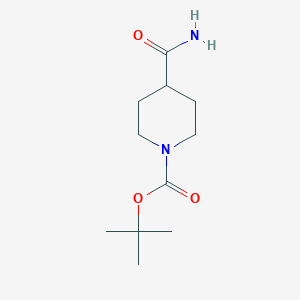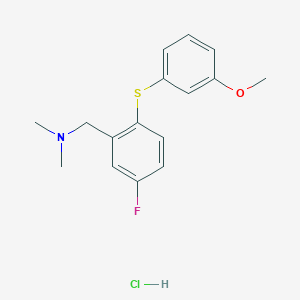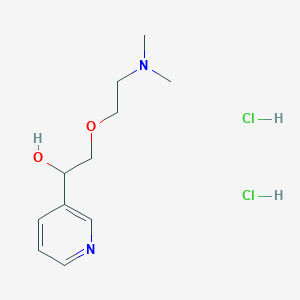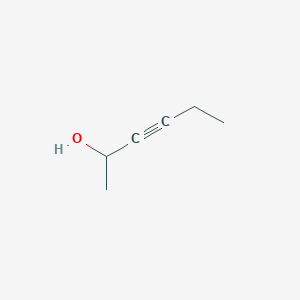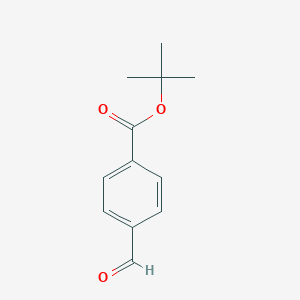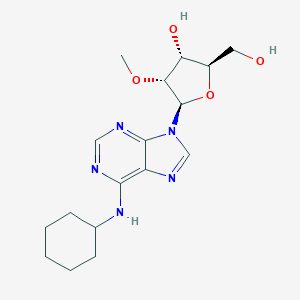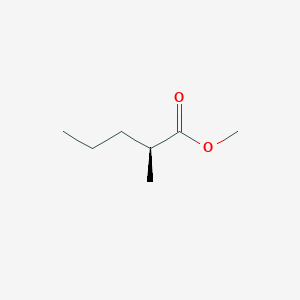![molecular formula C11H19NO3 B153454 Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-60-5](/img/structure/B153454.png)
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Übersicht
Beschreibung
The tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a compound that belongs to the class of azabicycloheptanes, which are of significant interest due to their potential in medicinal chemistry and as building blocks for more complex molecules. The papers provided discuss various synthetic routes and structural analyses of closely related compounds, which can provide insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related azabicycloheptane derivatives has been described in several papers. For instance, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, which are useful for further selective derivatization . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, with methods to control the cis or trans configuration of the product . A stereoselective synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has also been reported, highlighting the importance of controlling stereoselectivity in such syntheses .
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives has been characterized using various spectroscopic techniques. For example, 1H NMR spectroscopy revealed multiple conformations of substituted 2,5-diazabicyclo[2.2.1]heptanes in solution . Single crystal X-ray diffraction analysis has been employed to determine the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was also characterized, confirming its structure and chirality .
Chemical Reactions Analysis
The papers suggest that azabicycloheptane derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involved an epimerization/hydrolysis step to avoid tedious purification . Moreover, the introduction and transformation of substituents at specific positions of the azabicyclo[2.1.1]hexane ring system have been described, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, they provide information on related compounds that can be extrapolated. For example, the density and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, which can give insights into the physical properties of similar compounds . The solubility and crystallization behavior of these compounds are also of interest, as they can affect their purification and handling in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research into norcantharidin, a compound structurally similar to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, reveals significant anticancer activity. Norcantharidin and its analogues demonstrate potential in combating cancer with reduced side effects compared to traditional treatments. These compounds, by inhibiting protein phosphatases 1, 2A, 2B, and 5, show promise in the development of more effective anticancer drugs, highlighting the importance of structural modifications for enhanced activity and toxicity profiles (L. Deng & Shenlong Tang, 2011).
Environmental Impact and Biodegradation
The biodegradation of ethyl tert-butyl ether (ETBE), closely related to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, has been studied for its environmental impact. Microorganisms capable of degrading ETBE as a carbon and energy source or via cometabolism have been identified, providing insight into the potential environmental fate and biodegradation pathways of similar compounds. The presence of co-contaminants can influence the aerobic biodegradation of such ethers, suggesting a complex interplay between microbial activity and environmental conditions (S. Thornton et al., 2020).
Antioxidant Applications
The role of synthetic phenolic antioxidants, including compounds similar to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, has been explored in various contexts. These antioxidants, found in industrial and commercial products, have been assessed for their environmental occurrence, human exposure, and potential toxicity. Studies suggest that while some may pose health risks, others could offer protective effects against oxidative stress, indicating a nuanced understanding of their safety and efficacy is necessary (Runzeng Liu & S. Mabury, 2020).
Safety and Regulatory Assessment
The safety and regulatory status of food additives like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), structurally related to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, have been reevaluated. Comprehensive studies on BHA and BHT, examining their genotoxicity, carcinogenicity, and potential as anticarcinogenic agents, support their safety at current levels of use in food products. This reassessment underscores the importance of continuous evaluation to ensure the safety of such compounds for human consumption (G. Williams, M. Iatropoulos, & J. Whysner, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPGSWMTDGGUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596323 | |
| Record name | tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
207405-60-5 | |
| Record name | tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



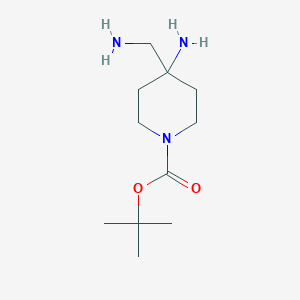
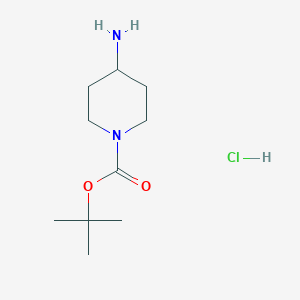
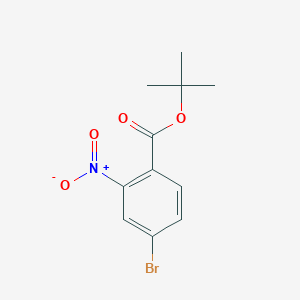
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
